molecular formula C11H22OSi B11900906 Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- CAS No. 51666-97-8

Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]-

Cat. No.: B11900906
CAS No.: 51666-97-8
M. Wt: 198.38 g/mol
InChI Key: IHBYXUDWRQBTQK-UHFFFAOYSA-N
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Description

Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- is an organic compound with the molecular formula C12H22OSi. It is a derivative of cyclohexanol, where a trimethylsilyl group is attached to the ethenyl substituent. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with trimethylsilylacetylene in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various cyclohexanol derivatives.

Scientific Research Applications

Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.

    Industry: It finds use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol, 1-ethynyl-: This compound has a similar structure but lacks the trimethylsilyl group.

    Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate: Another related compound with different substituents.

Uniqueness

Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts.

Properties

CAS No.

51666-97-8

Molecular Formula

C11H22OSi

Molecular Weight

198.38 g/mol

IUPAC Name

1-(1-trimethylsilylethenyl)cyclohexan-1-ol

InChI

InChI=1S/C11H22OSi/c1-10(13(2,3)4)11(12)8-6-5-7-9-11/h12H,1,5-9H2,2-4H3

InChI Key

IHBYXUDWRQBTQK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=C)C1(CCCCC1)O

Origin of Product

United States

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